molecular formula C5H10O5S B6159603 methyl 2-hydroxy-3-methanesulfonylpropanoate CAS No. 1870074-25-1

methyl 2-hydroxy-3-methanesulfonylpropanoate

Cat. No.: B6159603
CAS No.: 1870074-25-1
M. Wt: 182.20 g/mol
InChI Key: NMMUMUKAJHHHPU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methanesulfonylpropanoate is a versatile chemical compound used in various scientific research fields. It serves as a building block for synthesizing complex molecules, enabling advancements in diverse areas such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-methanesulfonylpropanoate typically involves the reaction of 2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methanesulfonylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-hydroxy-3-methanesulfonylpropanoate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methanesulfonylpropanoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the study of enzyme mechanisms and as an intermediate in drug synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxyl and methyl group, used as a photoinitiator in UV-curable coatings.

    Methyl 2-hydroxypropanoate: A simpler ester used in the synthesis of various organic compounds.

Uniqueness

Methyl 2-hydroxy-3-methanesulfonylpropanoate is unique due to its methanesulfonyl group, which imparts specific reactivity and makes it suitable for applications requiring alkylating agents. This distinguishes it from other similar compounds that may lack this functional group .

Properties

CAS No.

1870074-25-1

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl 2-hydroxy-3-methylsulfonylpropanoate

InChI

InChI=1S/C5H10O5S/c1-10-5(7)4(6)3-11(2,8)9/h4,6H,3H2,1-2H3

InChI Key

NMMUMUKAJHHHPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)C)O

Purity

95

Origin of Product

United States

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